molecular formula C15H18N2O3S B289064 1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone

1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone

Cat. No. B289064
M. Wt: 306.4 g/mol
InChI Key: QAUNEZZGAMUDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPE, and it has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of DPE is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DPE also inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPE has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, DPE has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cellular differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPE in lab experiments is its ability to act as a bridging ligand in the synthesis of MOFs. In addition, DPE has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DPE in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of DPE. One direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of DPE. Another direction is the study of DPE as a potential diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DPE and its potential applications in various fields.

Synthesis Methods

DPE can be synthesized using various methods, including the reaction of 2,4-dimethylphenylsulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. The resulting product is then treated with ethyl chloroformate to obtain 1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone. Other methods of synthesis include the reaction of 2,4-dimethylphenylsulfonyl hydrazine with ethyl acetoacetate in the presence of a base.

Scientific Research Applications

DPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, DPE has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In material science, DPE has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand. In organic synthesis, DPE has been used as a reagent for the synthesis of various compounds.

properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

1-[1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone

InChI

InChI=1S/C15H18N2O3S/c1-9-6-7-14(10(2)8-9)21(19,20)17-12(4)15(13(5)18)11(3)16-17/h6-8H,1-5H3

InChI Key

QAUNEZZGAMUDPO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C

Origin of Product

United States

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